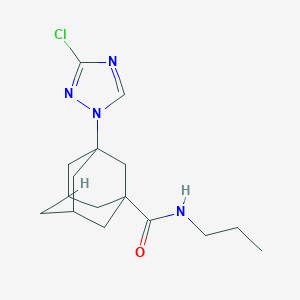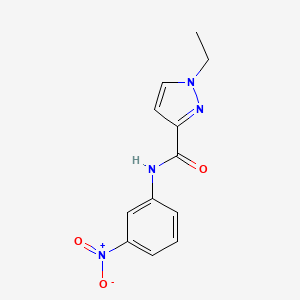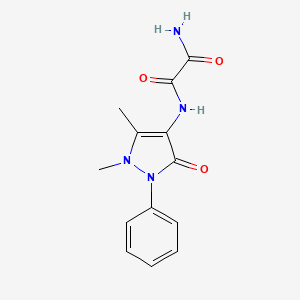![molecular formula C17H19F4NO2 B10895917 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is a synthetic organic compound. Its structure features a bicyclic heptane ring and a tetrafluorophenoxy group, which may impart unique chemical and physical properties. This compound could be of interest in various fields such as medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the bicyclic heptane intermediate: This might involve a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the ethyl group: This could be achieved through alkylation reactions.
Introduction of the tetrafluorophenoxy group: This step might involve nucleophilic aromatic substitution (SNAr) reactions.
Formation of the acetamide linkage: This could be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the tetrafluorophenoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE could have applications in:
Medicinal Chemistry: Potential as a drug candidate or pharmacophore.
Materials Science: Use in the development of new materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other compounds or as a catalyst.
Mécanisme D'action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and tetrafluorophenoxy group could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TRIFLUOROPHENOXY)ACETAMIDE: Similar structure with one less fluorine atom.
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(2,3,5,6-TETRACHLOROPHENOXY)ACETAMIDE: Chlorine atoms instead of fluorine.
Uniqueness
The presence of the tetrafluorophenoxy group might impart unique electronic and steric properties, potentially enhancing its reactivity or binding properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H19F4NO2 |
|---|---|
Poids moléculaire |
345.33 g/mol |
Nom IUPAC |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide |
InChI |
InChI=1S/C17H19F4NO2/c1-8(11-5-9-2-3-10(11)4-9)22-14(23)7-24-17-15(20)12(18)6-13(19)16(17)21/h6,8-11H,2-5,7H2,1H3,(H,22,23) |
Clé InChI |
ITVKEAFXRHWLCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2CCC1C2)NC(=O)COC3=C(C(=CC(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B10895841.png)
![ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B10895854.png)

![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10895872.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895873.png)

![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895904.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]piperidine-3-carboxamide](/img/structure/B10895910.png)
![(5Z)-2-imino-5-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10895937.png)
![N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10895940.png)
